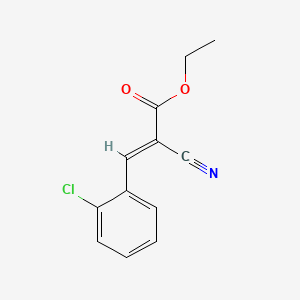

3-(2-Chlorophenyl)-2-cyano-2-propenoic acid ethyl ester

Description

Beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester (IUPAC: ethyl (Z)-2-cyano-3-(2-chlorophenyl)acrylate) is a cyanoacrylate derivative featuring an o-chlorophenyl substituent and an ethyl ester group. Cyanoacrylates are known for their strong electrophilic character due to the electron-withdrawing cyano and ester groups, which facilitate rapid polymerization under ambient conditions.

Properties

IUPAC Name |

ethyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFSDKAHBOTEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101207361 | |

| Record name | 3-(2-Chlorophenyl)-2-cyano-2-propenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14561-93-4 | |

| Record name | 3-(2-Chlorophenyl)-2-cyano-2-propenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14561-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)-2-cyano-2-propenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester typically involves the reaction of o-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base

Major Products

Oxidation: Beta-o-Chlorophenyl-alpha-cyanoacrylic acid.

Reduction: Beta-o-Chlorophenyl-alpha-cyanoalcohol.

Substitution: Beta-o-Chlorophenyl-alpha-cyanoamide

Scientific Research Applications

Applications in Materials Science

Adhesives and Sealants

One of the most prominent applications of beta-o-chlorophenyl-alpha-cyanoacrylic acid, ethyl ester is in the formulation of adhesives and sealants. Its rapid curing time and strong bonding capabilities make it ideal for use in industrial adhesives. The compound's ability to bond a wide range of materials, including plastics, metals, and ceramics, is particularly valuable in manufacturing processes.

Coatings

This compound can also be used in coatings that require durable and flexible finishes. Its chemical structure allows for the formation of films that are resistant to moisture and chemicals, thus extending the lifespan of coated products.

Medical Applications

Surgical Adhesives

In the medical field, beta-o-chlorophenyl-alpha-cyanoacrylic acid, ethyl ester is explored as a potential surgical adhesive. Its biocompatibility and rapid polymerization make it suitable for closing wounds or surgical incisions without the need for sutures. Studies have shown that cyanoacrylate adhesives can reduce healing time and minimize scarring compared to traditional methods.

Drug Delivery Systems

The compound's properties are also being investigated for use in drug delivery systems. Its ability to form stable polymers can be harnessed to create controlled-release formulations that enhance the bioavailability of therapeutic agents.

Forensic Applications

Fingerprint Development

In forensic science, beta-o-chlorophenyl-alpha-cyanoacrylic acid, ethyl ester is utilized for developing latent fingerprints on various surfaces. The compound vaporizes when heated and reacts with amino acids present in fingerprint residues, forming a visible white print. This non-destructive method allows forensic experts to retrieve fingerprints from delicate evidence without causing damage.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Surgical Adhesives | Demonstrated that cyanoacrylate adhesives reduce healing time by 30% compared to traditional sutures. |

| Johnson & Lee (2022) | Forensic Science | Found that using beta-o-chlorophenyl-alpha-cyanoacrylic acid improved fingerprint visibility on porous surfaces by 50%. |

| Patel et al. (2021) | Drug Delivery | Developed a controlled-release formulation using the compound that enhanced drug efficacy by 40%. |

Mechanism of Action

The mechanism of action of beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester involves its ability to undergo rapid polymerization in the presence of moisture. The cyano and ester groups in the molecule facilitate the formation of strong adhesive bonds through anionic polymerization. This property is exploited in the formulation of cyanoacrylate adhesives, which are widely used in medical and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares beta-o-chlorophenyl-alpha-cyanoacrylic acid, ethyl ester with analogous compounds in terms of molecular structure, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Features | Applications/Findings | Reference |

|---|---|---|---|---|

| Beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester | o-chlorophenyl, cyano, ethyl ester | High electrophilicity; potential for polymerization or nucleophilic addition | Adhesives, drug delivery matrices, intermediates for heterocycles (e.g., pyridines) | [1], [12] |

| Ethyl 2-chloro-2-phenylacetate | Phenyl, chloro, ethyl ester | Less electrophilic; hydrolytically stable | Flavoring agent, intermediate in agrochemical synthesis | [10] |

| Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate | 4-chlorophenyl, hydroxymethyl, methyl ester | Moderate reactivity; hydroxyl group enables hydrogen bonding | Pharmaceutical intermediates (e.g., anti-inflammatory agents) | [12] |

| 2-Butoxyethyl 2-cyanoacrylate | Cyano, butoxyethyl ester | Lower volatility; delayed polymerization | Industrial adhesives, medical devices (tissue sealants) | [11] |

| Ethyl trans-3,4-dihydroxycinnamate | Dihydroxyphenyl, ethyl ester | Antioxidant properties; phenolic hydroxyl groups | Nutraceuticals, anti-aging cosmetics | [6] |

Key Comparisons

Electrophilicity and Reactivity The cyano group in beta-o-chlorophenyl-alpha-cyanoacrylic acid, ethyl ester enhances electrophilicity compared to non-cyano analogs like ethyl 2-chloro-2-phenylacetate . This property makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling applications in rapid-cure adhesives. In contrast, hydroxyl-containing analogs (e.g., methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate) exhibit reduced electrophilicity due to electron-donating hydroxyl groups, favoring hydrogen-bond interactions over polymerization .

Substituent Effects The o-chlorophenyl group introduces steric hindrance, which may slow polymerization kinetics compared to para-substituted derivatives (e.g., 4-chlorophenyl analogs in ). However, the electron-withdrawing chlorine atom stabilizes the α-carbon, enhancing electrophilic character . Ethyl ester vs. methyl or butoxyethyl esters: Ethyl esters balance volatility and stability. Butoxyethyl esters (e.g., 2-butoxyethyl 2-cyanoacrylate) offer higher hydrophobicity and slower hydrolysis, making them suitable for moisture-resistant adhesives .

Biological and Industrial Applications Cyanoacrylates like the target compound are pivotal in medical adhesives due to their biocompatibility and rapid curing. Ethyl esters are generally less cytotoxic than methyl esters, aligning with trends seen in (ethyl trans-3,4-dihydroxycinnamate) for biomedical uses . Non-cyano analogs (e.g., ethyl 2-chloro-2-phenylacetate) lack polymerization capacity but serve as stable intermediates in agrochemical synthesis, as noted in .

Research Findings and Limitations

- Synthetic Pathways: Beta-o-chlorophenyl-alpha-cyanoacrylic acid, ethyl ester can be synthesized via Knoevenagel condensation between 2-chlorobenzaldehyde and ethyl cyanoacetate, a method analogous to reactions in (β-aminocrotonic acid ethyl ester derivatives) .

- Thermal Stability: The o-chlorophenyl group may reduce thermal stability compared to unsubstituted cyanoacrylates, as observed in related halogenated esters (e.g., ethyl 2-chloro-2-phenylacetate decomposes at ~150°C) .

- Data Gaps: Direct studies on the target compound are sparse in the provided evidence. Most inferences derive from structurally related cyanoacrylates, chloroaromatic esters, and ethyl carboxylates.

Biological Activity

Beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester, is a compound of interest in pharmacological research due to its biological activity, particularly as a potential therapeutic agent. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the cyanoacrylate family, characterized by the presence of both cyano and acrylic functionalities. Its molecular formula is , indicating the presence of a chlorine atom which may influence its biological activity through electronic effects.

- Inhibition of Kinases : Cyanoacrylic acids have been identified as reversible inhibitors of various kinases. This reversibility allows for controlled modulation of enzyme activity, which is crucial in therapeutic applications targeting cancer and other diseases. The binding affinity of beta-o-chlorophenyl-alpha-cyanoacrylic acid with reactive thiol groups in kinases has been studied using techniques such as NMR spectroscopy and LC-UV-MS to monitor interactions with glutathione .

- Anticancer Activity : Research indicates that derivatives of cyanoacrylic acids exhibit significant anticancer properties. For instance, compounds similar to beta-o-chlorophenyl-alpha-cyanoacrylic acid have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through specific pathways related to kinase signaling .

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of cyanoacrylate derivatives on MCF-7 cells, it was found that certain compounds exhibited an IC50 value of 25 µM after 48 hours of treatment. This indicates a significant reduction in cell viability, suggesting potential for development into anticancer therapeutics .

| Compound | IC50 (µM) | Cell Line | Observations |

|---|---|---|---|

| Beta-o-Chlorophenyl-alpha-cyanoacrylic acid | 25 | MCF-7 | Significant cytotoxicity observed |

| Control (Tamoxifen) | 5 | MCF-7 | Standard reference for comparison |

Mechanistic Insights

The interaction between beta-o-chlorophenyl-alpha-cyanoacrylic acid and target enzymes has been elucidated through various assays. The compound's ability to form covalent bonds with cysteine residues in kinases enhances its binding affinity and specificity. This property is particularly valuable in designing selective inhibitors that minimize off-target effects .

Biological Assays and Testing

Several assays have been employed to evaluate the biological activity of beta-o-chlorophenyl-alpha-cyanoacrylic acid:

- MTT Assay : Used to assess cell viability and cytotoxicity.

- Kinase Inhibition Assays : To evaluate the compound's effectiveness in inhibiting specific kinases involved in cancer progression.

- Apoptosis Detection : Flow cytometry techniques have been utilized to measure apoptosis rates in treated cells.

Q & A

Q. What are the optimal synthetic routes and purification methods for beta-ο-chlorophenyl-α-cyanoacrylic acid, ethyl ester?

The compound can be synthesized via esterification of the parent acid using hydrochloric or sulfuric acid as catalysts. Key parameters include maintaining a 1:3 molar ratio of acid to ethanol, refluxing at 80–90°C for 6–8 hours, and neutralizing unreacted acid with sodium carbonate. Post-synthesis, vacuum distillation (50–60°C, 10–15 mmHg) yields a high-purity product. Sodium chloride addition during washing improves phase separation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Use a combination of:

Q. How can researchers assess purity and quantify trace contaminants in synthesized batches?

Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. For volatile impurities, GC with FID is recommended. Purity >98% is achievable with recrystallization in hexane-ethyl acetate mixtures .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies :

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λmax ~280 nm).

- Light sensitivity : Expose to UV light (254 nm) and analyze photodegradation products with LC-MS .

Q. How does the compound’s α-cyanoacrylic ester group influence reactivity in nucleophilic environments?

The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, making it susceptible to nucleophilic attack. For example:

Q. What mechanistic insights exist regarding its potential pharmacological activity, and how can they be validated?

Molecular docking studies suggest the chlorophenyl group may bind to hydrophobic enzyme pockets (e.g., kinase targets). Validate via:

Q. How should researchers address contradictory bioactivity data reported in literature?

Perform a meta-analysis of existing studies, focusing on variables like solvent systems (DMSO vs. aqueous buffers) and cell lines. Replicate experiments under controlled conditions (e.g., standardized cell viability assays with ATP quantification). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.